molecular formula C7H15ClO3 B14749590 Acetic acid;3-chloro-2,2-dimethylpropan-1-ol CAS No. 2163-55-5

Acetic acid;3-chloro-2,2-dimethylpropan-1-ol

Cat. No.: B14749590
CAS No.: 2163-55-5
M. Wt: 182.64 g/mol
InChI Key: DZXCZLHJUZRPIM-UHFFFAOYSA-N
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Description

Acetic acid;3-chloro-2,2-dimethylpropan-1-ol, also known as 3-chloro-2,2-dimethyl-1-propanol, is a chemical compound with the molecular formula C5H11ClO. It is characterized by the presence of a chloro group and a hydroxyl group attached to a branched carbon chain. This compound is used primarily as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-chloro-2,2-dimethylpropan-1-ol typically involves the chlorination of 2,2-dimethylpropan-1-ol. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-chloro-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form hydrocarbons.

Common Reagents and Conditions

Major Products

    Substitution: 2,2-dimethylpropan-1-ol.

    Oxidation: 3-chloro-2,2-dimethylpropanoic acid.

    Reduction: 2,2-dimethylpropane.

Scientific Research Applications

Acetic acid;3-chloro-2,2-dimethylpropan-1-ol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;3-chloro-2,2-dimethylpropan-1-ol involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,2-dimethylpropionic acid: Similar structure but with a carboxyl group instead of a hydroxyl group.

    2,2-Dimethyl-3-chloropropanol: Similar structure but with different positioning of the chloro group.

    2,2-Dimethyl-3-chloropropanoic acid: Similar structure but with a carboxyl group.

Uniqueness

Acetic acid;3-chloro-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its branched structure also imparts distinct physical and chemical properties compared to linear analogs .

Properties

CAS No.

2163-55-5

Molecular Formula

C7H15ClO3

Molecular Weight

182.64 g/mol

IUPAC Name

acetic acid;3-chloro-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C5H11ClO.C2H4O2/c1-5(2,3-6)4-7;1-2(3)4/h7H,3-4H2,1-2H3;1H3,(H,3,4)

InChI Key

DZXCZLHJUZRPIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(CO)CCl

Origin of Product

United States

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